Cas no 1702168-73-7 (4-(2-ethylbutoxy)-4-(iodomethyl)oxane)

4-(2-Ethylbutoxy)-4-(iodomethyl)oxane is a specialized oxane derivative featuring both an iodoalkyl and an ether functional group. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate for nucleophilic substitution reactions, facilitated by the reactive iodomethyl moiety. The 2-ethylbutoxy substituent enhances solubility in nonpolar solvents, making it suitable for applications requiring hydrophobic environments. Its structural features enable selective modifications, particularly in the synthesis of complex ethers or heterocycles. The compound’s stability under controlled conditions and well-defined reactivity profile make it a valuable tool for researchers exploring advanced molecular architectures or functionalized oxane systems.
4-(2-ethylbutoxy)-4-(iodomethyl)oxane structure
1702168-73-7 structure
Product name:4-(2-ethylbutoxy)-4-(iodomethyl)oxane
CAS No:1702168-73-7
MF:C12H23IO2
Molecular Weight:326.214296579361
CID:6243927
PubChem ID:165956306

4-(2-ethylbutoxy)-4-(iodomethyl)oxane 化学的及び物理的性質

名前と識別子

    • 4-(2-ethylbutoxy)-4-(iodomethyl)oxane
    • EN300-1133147
    • 1702168-73-7
    • インチ: 1S/C12H23IO2/c1-3-11(4-2)9-15-12(10-13)5-7-14-8-6-12/h11H,3-10H2,1-2H3
    • InChIKey: FPGBDXBJXBHPDR-UHFFFAOYSA-N
    • SMILES: ICC1(CCOCC1)OCC(CC)CC

計算された属性

  • 精确分子量: 326.07428g/mol
  • 同位素质量: 326.07428g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 15
  • 回転可能化学結合数: 6
  • 複雑さ: 163
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 18.5Ų
  • XLogP3: 3.5

4-(2-ethylbutoxy)-4-(iodomethyl)oxane Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1133147-0.05g
4-(2-ethylbutoxy)-4-(iodomethyl)oxane
1702168-73-7 95%
0.05g
$888.0 2023-10-26
Enamine
EN300-1133147-5g
4-(2-ethylbutoxy)-4-(iodomethyl)oxane
1702168-73-7 95%
5g
$3065.0 2023-10-26
Enamine
EN300-1133147-5.0g
4-(2-ethylbutoxy)-4-(iodomethyl)oxane
1702168-73-7
5g
$4309.0 2023-05-23
Enamine
EN300-1133147-0.25g
4-(2-ethylbutoxy)-4-(iodomethyl)oxane
1702168-73-7 95%
0.25g
$972.0 2023-10-26
Enamine
EN300-1133147-1.0g
4-(2-ethylbutoxy)-4-(iodomethyl)oxane
1702168-73-7
1g
$1485.0 2023-05-23
Enamine
EN300-1133147-2.5g
4-(2-ethylbutoxy)-4-(iodomethyl)oxane
1702168-73-7 95%
2.5g
$2071.0 2023-10-26
Enamine
EN300-1133147-10.0g
4-(2-ethylbutoxy)-4-(iodomethyl)oxane
1702168-73-7
10g
$6390.0 2023-05-23
Enamine
EN300-1133147-0.1g
4-(2-ethylbutoxy)-4-(iodomethyl)oxane
1702168-73-7 95%
0.1g
$930.0 2023-10-26
Enamine
EN300-1133147-0.5g
4-(2-ethylbutoxy)-4-(iodomethyl)oxane
1702168-73-7 95%
0.5g
$1014.0 2023-10-26
Enamine
EN300-1133147-1g
4-(2-ethylbutoxy)-4-(iodomethyl)oxane
1702168-73-7 95%
1g
$1057.0 2023-10-26

4-(2-ethylbutoxy)-4-(iodomethyl)oxane 関連文献

4-(2-ethylbutoxy)-4-(iodomethyl)oxaneに関する追加情報

4-(2-Ethylbutoxy)-4-(Iodomethyl)Oxane: A Comprehensive Overview

4-(2-Ethylbutoxy)-4-(Iodomethyl)Oxane (CAS No. 1702168-73-7) is a unique organic compound with significant potential in various chemical and pharmaceutical applications. This compound, characterized by its oxane ring structure, has garnered attention due to its versatile functional groups and the ability to participate in a wide range of chemical reactions. Recent advancements in synthetic chemistry have further highlighted its utility in the development of novel materials and drug delivery systems.

The molecular structure of 4-(2-Ethylbutoxy)-4-(Iodomethyl)Oxane is notable for its iodomethyl group attached to the oxane ring, which introduces both electronic and steric effects. These effects are crucial in determining the compound's reactivity and selectivity in various reactions. The presence of the ethylbutoxy group further enhances the molecule's solubility and stability under different conditions, making it a valuable intermediate in organic synthesis.

Recent studies have explored the use of 4-(2-Ethylbutoxy)-4-(Iodomethyl)Oxane as a precursor for the synthesis of biodegradable polymers. Researchers have demonstrated that this compound can be effectively polymerized under controlled conditions to form materials with tailored properties, such as biocompatibility and mechanical strength. These polymers hold promise for applications in tissue engineering and controlled drug release systems.

In addition to its role in polymer synthesis, 4-(2-Ethylbutoxy)-4-(Iodomethyl)Oxane has been investigated for its potential in catalytic processes. The iodomethyl group has been shown to act as a Lewis acid, facilitating various transformations such as alkylation and acylation reactions. This property makes it an attractive candidate for use in asymmetric catalysis, where high enantioselectivity is required.

The synthesis of 4-(2-Ethylbutoxy)-4-(Iodomethyl)Oxane involves a multi-step process that typically begins with the preparation of the oxane ring followed by functionalization with the desired substituents. Recent advancements in green chemistry have led to the development of more sustainable methods for its production, reducing environmental impact while maintaining high yields.

From a pharmacological perspective, 4-(2-Ethylbutoxy)-4-(Iodomethyl)Oxane has shown potential as a lead compound for drug discovery. Its structure allows for easy modification, enabling researchers to explore various bioactive derivatives. Preclinical studies have indicated that certain derivatives exhibit promising anti-inflammatory and antioxidant properties, warranting further investigation into their therapeutic applications.

In conclusion, 4-(2-Ethylbutoxy)-4-(Iodomethyl)Oxane (CAS No. 1702168-73-7) is a versatile compound with diverse applications across multiple fields. Its unique structure and reactivity make it an invaluable tool in modern chemistry, driving innovation in materials science, catalysis, and pharmaceutical research. As ongoing studies continue to uncover new possibilities, this compound is poised to play an increasingly significant role in advancing scientific and technological frontiers.

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